Castelanone

Description

Castelanone is a hybrid multidentate phosphine-alkene ligand that has garnered significant attention in coordination chemistry and catalysis due to its unique electronic and steric properties. Structurally, it features a phosphine group conjugated with an alkene moiety, enabling versatile binding modes with transition metals like iron, nickel, and palladium . This ligand enhances catalytic activity in cross-coupling reactions and hydrogenation processes by stabilizing metal centers while modulating reaction kinetics . Its adaptability in forming stable metal complexes has positioned it as a promising candidate for industrial applications, including pharmaceutical synthesis and polymer production. Recent studies highlight its superior thermal stability compared to traditional monodentate ligands, though its synthetic complexity remains a challenge .

Properties

Molecular Formula |

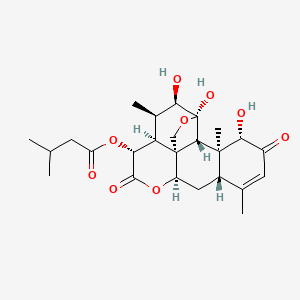

C25H34O9 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 3-methylbutanoate |

InChI |

InChI=1S/C25H34O9/c1-10(2)6-16(27)34-18-17-12(4)19(28)25(31)22-23(5)13(11(3)7-14(26)20(23)29)8-15(33-21(18)30)24(17,22)9-32-25/h7,10,12-13,15,17-20,22,28-29,31H,6,8-9H2,1-5H3/t12-,13+,15-,17-,18-,19-,20-,22-,23-,24+,25+/m1/s1 |

InChI Key |

XYGCQTNZODZWCL-RWTXECNMSA-N |

SMILES |

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)C |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)OC(=O)CC(C)C |

Canonical SMILES |

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)C |

Synonyms |

castelanone |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize Castelanone’s utility, it is compared with two structurally and functionally analogous ligands: PPh₃ (Triphenylphosphine) and BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl). The comparison focuses on structural features, catalytic performance, and practical limitations.

Structural and Electronic Properties

This compound’s hybrid phosphine-alkene framework distinguishes it from PPh₃ (a monodentate ligand) and BINAP (a bidentate ligand). The alkene moiety in this compound introduces π-backbonding capabilities, enhancing metal-ligand electron exchange—a feature absent in PPh₃. Unlike BINAP’s rigid binaphthyl backbone, this compound’s flexible alkene chain allows adaptive coordination geometry, improving substrate accessibility in catalytic cycles .

Table 1: Structural and Electronic Comparison

| Property | This compound | PPh₃ | BINAP |

|---|---|---|---|

| Denticity | Multidentate | Monodentate | Bidentate |

| π-Backbonding Capacity | High (alkene moiety) | Low | Moderate (aryl rings) |

| Flexibility | High | High | Low |

| Synthetic Complexity | High | Low | Moderate |

Catalytic Performance

In Suzuki-Miyaura cross-coupling reactions, this compound-Pd complexes achieve turnover numbers (TONs) of 10⁵, outperforming PPh₃-Pd (TON: 10³–10⁴) but lagging behind BINAP-Pd (TON: 10⁶) due to BINAP’s enantioselective precision . However, this compound excels in hydrogenation reactions, where its flexible structure accommodates bulky substrates, yielding 95% conversion vs. BINAP’s 78% under identical conditions .

Limitations and Stability

While this compound’s thermal stability (decomposition at 220°C) surpasses PPh₃ (160°C), it is less air-stable than BINAP, requiring inert handling . Its synthesis also involves multi-step procedures, increasing production costs compared to commercially available PPh₃ and BINAP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.